molecular formula C21H24N2O3 B2696721 Z-DL-Phg-NHCyh CAS No. 17922-88-2

Z-DL-Phg-NHCyh

Cat. No.: B2696721
CAS No.: 17922-88-2
M. Wt: 352.434
InChI Key: SYJNHDCSSYDMAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Phg-NHCyh typically involves the coupling of Z-DL-Phg-OH (N-Cbz-DL-phenylglycine) with cyclohexylamine. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to facilitate the reaction . The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Z-DL-Phg-NHCyh undergoes various chemical reactions, including:

    Oxidation: The phenylglycine moiety can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenylglycine derivatives, reduced amines, and substituted amides.

Scientific Research Applications

Z-DL-Phg-NHCyh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-DL-Phg-NHCyh involves its interaction with specific molecular targets. The phenylglycine moiety can mimic natural amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The cyclohexyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-DL-Phg-NHCyh is unique due to its combination of a phenylglycine moiety and a cyclohexyl group, which imparts distinct chemical and biological properties. Its stability and ability to interact with various molecular targets make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(22-18-13-7-8-14-18)19(17-11-5-2-6-12-17)23-21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNHDCSSYDMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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